molecular formula C28H18F2K5N3O14 B162722 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Cat. No.: B162722
M. Wt: 853.9 g/mol
InChI Key: LZFKAYBOWPHSOE-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Fura-FF (potassium salt) is a low-affinity fluorescent dye used for calcium detection. It is a difluorinated derivative of the calcium indicator fura-2. Unlike fura-2, Fura-FF has negligible magnesium sensitivity, reducing interference from this cation. This compound is particularly useful for studying compartments with high concentrations of calcium, such as mitochondria, or in cell systems with relatively low calcium buffering capacities, such as neuronal dendrites and spines .

Mechanism of Action

Fura-FF (potassium salt), also known as Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate, is a low-affinity fluorescent dye for calcium .

Target of Action

The primary target of Fura-FF is calcium ions (Ca2+) within cells . It is used to study compartments with high concentrations of calcium, such as mitochondria, or in cell systems that have relatively low calcium buffering capacities, such as neuronal dendrites and spines .

Mode of Action

Fura-FF operates by binding to calcium ions within the cell. It has a higher calcium dissociation constant than fura-2 (Kd (calcium) = 6 and 0.14 µM, respectively) . Unlike fura-2, Fura-FF has negligible magnesium sensitivity, thus reducing interference from this cation .

Biochemical Pathways

The binding of Fura-FF to calcium ions can be used to study the role of calcium in various biochemical pathways. For example, it can be used to monitor calcium mobilization , which is a key process in many cellular signaling pathways.

Pharmacokinetics

As a low-affinity dye, it is preferred for studying environments with high concentrations of calcium . Its solubility in water suggests that it could be distributed throughout the body following administration .

Result of Action

The binding of Fura-FF to calcium ions results in a shift in its excitation/emission spectra. In the absence of calcium, Fura-FF displays excitation/emission spectra of 365/514 nm. In the presence of a high calcium concentration, this shifts to 339/507 nm . This shift in fluorescence can be used to detect and quantify the presence of calcium ions in the cell.

Action Environment

The action of Fura-FF can be influenced by the concentration of calcium ions in the environment. As a low-affinity dye, it is particularly useful in environments with high concentrations of calcium . Furthermore, its negligible sensitivity to magnesium reduces interference from this cation .

Biochemical Analysis

Biochemical Properties

Fura-FF potassium salt plays a significant role in biochemical reactions, particularly in calcium signaling . It interacts with calcium ions, changing its fluorescence properties based on the concentration of calcium . This property allows it to be used as a tool for studying calcium dynamics in various biological systems .

Cellular Effects

Fura-FF potassium salt has profound effects on various types of cells and cellular processes. It influences cell function by providing a means to visualize and quantify intracellular calcium concentrations . Changes in calcium concentration can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fura-FF potassium salt involves its binding to calcium ions. The binding of calcium alters the spectral properties of Fura-FF, allowing the visualization of calcium concentrations . This does not involve traditional enzyme inhibition or activation but is a physical-chemical interaction that results in a change in fluorescence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fura-FF potassium salt can change over time. It is stable under typical storage conditions, but its fluorescence can decrease over time due to photobleaching . Long-term effects on cellular function are typically related to changes in calcium dynamics that are observed using this indicator .

Dosage Effects in Animal Models

The effects of Fura-FF potassium salt can vary with different dosages in animal models. Higher concentrations allow for the detection of lower calcium concentrations . Very high concentrations can potentially interfere with cellular function .

Metabolic Pathways

Fura-FF potassium salt is not involved in metabolic pathways as it is not metabolized by the cell . It is used as a tool to study calcium metabolism by providing a means to visualize and quantify intracellular calcium concentrations .

Transport and Distribution

Fura-FF potassium salt is typically loaded into cells using ester loading techniques . Once inside the cell, it is hydrolyzed to the active form and can bind to calcium . It is distributed throughout the cytosol and can also be loaded into organelles to study compartment-specific calcium dynamics .

Subcellular Localization

The subcellular localization of Fura-FF potassium salt is primarily in the cytosol, but it can also be targeted to specific organelles using specialized loading techniques . Its activity and function are the same regardless of its location, and it acts as a fluorescent indicator of calcium concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fura-FF (potassium salt) involves the difluorination of the parent compound fura-2. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for Fura-FF (potassium salt) are not widely published. The compound is typically produced in specialized laboratories and supplied by chemical companies for research purposes. The production process likely involves stringent quality control measures to ensure high purity and consistency .

Comparison with Similar Compounds

Properties

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFKAYBOWPHSOE-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F2K5N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 2
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 3
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 4
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 5
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 6
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

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